molecular formula C20H17ClO3 B12214810 2-[(2-Chlorophenyl)methylene]-6-(3-methylbut-2-enyloxy)benzo[b]furan-3-one

2-[(2-Chlorophenyl)methylene]-6-(3-methylbut-2-enyloxy)benzo[b]furan-3-one

Cat. No.: B12214810
M. Wt: 340.8 g/mol
InChI Key: XIIJANYUIGVUAC-ODLFYWEKSA-N
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Description

2-[(2-Chlorophenyl)methylene]-6-(3-methylbut-2-enyloxy)benzo[b]furan-3-one is a synthetic organic compound with a complex molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Chlorophenyl)methylene]-6-(3-methylbut-2-enyloxy)benzo[b]furan-3-one typically involves the condensation of 2-chlorobenzaldehyde with 6-hydroxybenzo[b]furan-3-one in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Chlorophenyl)methylene]-6-(3-methylbut-2-enyloxy)benzo[b]furan-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorophenyl moiety, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted benzo[b]furan derivatives.

Scientific Research Applications

2-[(2-Chlorophenyl)methylene]-6-(3-methylbut-2-enyloxy)benzo[b]furan-3-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(2-Chlorophenyl)methylene]-6-(3-methylbut-2-enyloxy)benzo[b]furan-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context and application .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2,4-Dichlorophenyl)methylene]-6-(3-methylbut-2-enyloxy)benzo[b]furan-3-one
  • 2-[(2-Bromophenyl)methylene]-6-(3-methylbut-2-enyloxy)benzo[b]furan-3-one

Uniqueness

2-[(2-Chlorophenyl)methylene]-6-(3-methylbut-2-enyloxy)benzo[b]furan-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C20H17ClO3

Molecular Weight

340.8 g/mol

IUPAC Name

(2Z)-2-[(2-chlorophenyl)methylidene]-6-(3-methylbut-2-enoxy)-1-benzofuran-3-one

InChI

InChI=1S/C20H17ClO3/c1-13(2)9-10-23-15-7-8-16-18(12-15)24-19(20(16)22)11-14-5-3-4-6-17(14)21/h3-9,11-12H,10H2,1-2H3/b19-11-

InChI Key

XIIJANYUIGVUAC-ODLFYWEKSA-N

Isomeric SMILES

CC(=CCOC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=CC=C3Cl)/O2)C

Canonical SMILES

CC(=CCOC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CC=C3Cl)O2)C

Origin of Product

United States

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